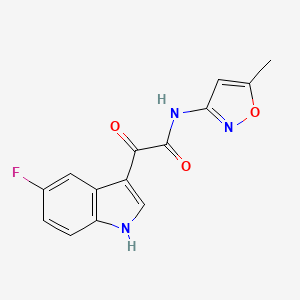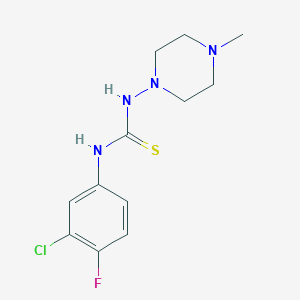
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide
Overview
Description
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is synthesized using specific methods, and its mechanism of action, physiological effects, and limitations for lab experiments are well-studied.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide involves the inhibition of specific enzymes involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of normal cellular function. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which play a critical role in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. Additionally, this compound has a high yield in the synthesis process, making it suitable for large-scale experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific conditions to maintain its stability.
Future Directions
The potential applications of 2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide in various scientific research fields have led to numerous future directions for its use. These include the development of new anticancer drugs based on this compound, the investigation of its potential as an anti-inflammatory agent, and the exploration of its effects on various signaling pathways involved in cellular processes. Additionally, the development of new synthesis methods for this compound and the investigation of its potential side effects are also future directions for research.
Scientific Research Applications
2-(5-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide has shown potential applications in various scientific research fields, including medicinal chemistry, drug development, and biological research. This compound has been studied extensively for its anticancer properties, and it has been found to inhibit the growth of various cancer cell lines. Additionally, this compound has shown potential as an anti-inflammatory agent, and it has been studied for its effects on the immune system.
properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-7-4-12(18-21-7)17-14(20)13(19)10-6-16-11-3-2-8(15)5-9(10)11/h2-6,16H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPRHAHJBCARSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 7-methyl-3-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683021.png)

![propyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4683028.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4683034.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B4683037.png)
![N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4683039.png)
![4-[4-(2,4-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4683059.png)
![allyl 3-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B4683074.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4683076.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4683086.png)
![1-(4-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683089.png)

